4-(4-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide
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Overview
Description
- This compound is a synthetic molecule with the following chemical formula:
C20H19ClN4O2
. - It contains a piperazine ring, an indole moiety, and a carboxamide group.
- The chlorophenyl substituent enhances its pharmacological properties.
- Researchers have explored its potential in various fields due to its unique structure.
Preparation Methods
Synthetic Routes: One common synthetic route involves coupling an indole-5-carboxylic acid derivative with 4-(4-chlorophenyl)piperazine under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a solvent (e.g., DMF or DMSO) with a coupling agent (e.g., EDC or HATU).
Industrial Production: Industrial-scale synthesis may involve optimization for yield and scalability.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like DCC, DMAP, and base are used for amide formation.
Major Products: The desired product is the carboxamide, but side products may form.
Scientific Research Applications
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemistry: Used in studies related to amide bond formation and heterocyclic chemistry.
Biology: May interact with cellular targets due to its indole and piperazine moieties.
Industry: Limited applications, but its synthesis and reactivity contribute to chemical knowledge.
Mechanism of Action
Targets: The compound likely interacts with receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Other piperazine-based amides or indole derivatives.
Uniqueness: Its combination of indole, piperazine, and chlorophenyl groups sets it apart.
Remember that this compound’s detailed biological effects and clinical applications require further investigation
Properties
Molecular Formula |
C21H22ClN5O2 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H22ClN5O2/c22-16-1-4-18(5-2-16)26-9-11-27(12-10-26)21(29)24-14-20(28)25-17-3-6-19-15(13-17)7-8-23-19/h1-8,13,23H,9-12,14H2,(H,24,29)(H,25,28) |
InChI Key |
ATXJYRLDRPAQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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